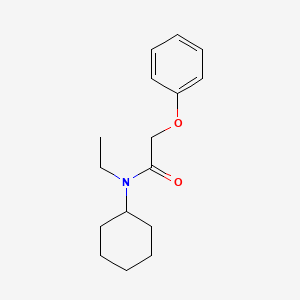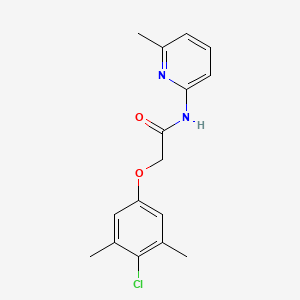
1-(2',6'-dimethoxy-2,3'-bipyridin-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bipyridine derivatives often involves condensation reactions, where carboxylic acids and amines are effectively condensed in the presence of condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), offering a practical method for the formation of amides and esters under atmospheric conditions without the need for drying solvents (Kunishima et al., 1999).
Molecular Structure Analysis
The study of dimethoxyethane/ethanol solutions provides insights into the molecular structure through thermophysical measurements and computational studies. This research, focusing on poly(ethyleneoxide) + alcohol mixtures, reveals the intricate balance of intermolecular hydrogen bonding and homo- and heteroassociations, which are critical for understanding the molecular structure and interactions of similar compounds (Aparicio et al., 2011).
Chemical Reactions and Properties
Research into the photochemical dimerization of 1-methyl-5,6-diphenylpyrazin-2-one highlights the significance of crystal packing and the proximity of reacting centers for chemical reactivity, providing a framework for understanding the chemical behavior of structurally similar compounds (Kaftory, 1984).
Physical Properties Analysis
The properties of poly(ethyleneoxide) + alcohol mixtures, with a focus on 1,2-dimethoxyethane and ethanol, provide valuable insights into the physical properties, such as deviations from ideality related to intermolecular hydrogen bonding. These findings help in understanding the physical behavior of similar chemical entities (Aparicio et al., 2011).
Chemical Properties Analysis
The synthesis and characterization of palladium(II) and platinum(II) adducts and cyclometalated complexes of 6,6'-dimethoxy-2,2'-bipyridine, involving C(sp3)–H and C(sp2)–H bond activations, offer profound insights into the chemical properties and reactivity of related compounds. These studies demonstrate the potential for forming complex structures through selective bond activation and coordination (Cocco et al., 2014).
Applications De Recherche Scientifique
Molecular Interactions and Thermophysical Properties
Research on dimethoxyethane/ethanol solutions has provided insights into the unusual properties of poly(ethylene oxide) + alcohol mixtures. Using 1,2-dimethoxyethane in ethanol solutions as a model, studies have shown remarkable deviations from ideality due to intermolecular hydrogen bonding between molecules. These findings, derived from a combination of thermophysical measurements and computational studies, highlight the molecular-level structure of such mixtures and the interactions between dimethoxyethane and ethanol molecules. This research is crucial for understanding the behavior of similar molecular systems in various scientific applications (Aparicio et al., 2011).
Organic Synthesis and Reactivity
In the field of organic synthesis, the reactivity of benzylation of alcohols using bench-stable pyridinium salts has been explored. A study described the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which effectively converts alcohols into benzyl ethers upon warming. This research provides a foundation for developing new methodologies in organic synthesis and understanding the mechanisms underlying the benzylation of alcohols (Poon & Dudley, 2006).
Chiral Catalysis
The synthesis of optically active pyridyl alcohols through catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes represents another significant application in scientific research. These compounds, synthesized in good to high enantiomeric excesses, are crucial for understanding chiral catalysis and its applications in creating enantioselective compounds (Ishizaki & Hoshino, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
1-[6-(2,6-dimethoxypyridin-3-yl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)11-5-4-6-12(15-11)10-7-8-13(18-2)16-14(10)19-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYWMBPKZYPOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=C(N=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2',6'-Dimethoxy-2,3'-bipyridin-6-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)
![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)
![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)


![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)